3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide
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Overview
Description
3-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide is a synthetic compound known for its diverse applications in various scientific fields, including chemistry, biology, and industry. This compound's unique structure and properties make it valuable for research and practical applications.
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate . This interaction enhances the compound’s ability to inhibit the reverse transcriptase enzyme .
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme can disrupt the replication of certain viruses, such as hiv .
Result of Action
The result of the compound’s action is the inhibition of the reverse transcriptase enzyme . This inhibition can prevent the replication of certain viruses, potentially leading to a decrease in viral load in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide typically involves multi-step organic reactions, starting from readily available precursors. A common synthetic route might involve the following steps:
Preparation of 3-chloro-5-(trifluoromethyl)-2-pyridine, which serves as a core structure.
Introduction of the oxyphenyl group through an ether formation reaction.
Final attachment of the 2,2-dimethylpropanamide moiety via an amidation reaction.
Industrial Production Methods: In industrial settings, large-scale synthesis of this compound may employ optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automation could be utilized to enhance efficiency. The reaction conditions are controlled meticulously, including temperature, pressure, and the use of catalysts, to ensure consistency and high-quality output.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may transform specific functional groups, altering the compound's properties.
Substitution: The chloro and trifluoromethyl groups make this compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium-catalyzed hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium azide (NaN₃) can be used.
Major Products Formed: The products depend on the specific reactions and conditions, often yielding derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications across various scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studies exploring its biological activity and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide stands out due to its unique combination of functional groups. Similar compounds include:
2-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide
3-Fluoro-N-(4-{[3-fluoro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide
Each of these compounds has distinct properties and applications, highlighting the importance of structural variation in chemical research.
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Properties
IUPAC Name |
3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O2/c1-16(2,9-18)15(25)24-11-3-5-12(6-4-11)26-14-13(19)7-10(8-23-14)17(20,21)22/h3-8H,9H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWWOLKIWBHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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